molecular formula C13H12BrNO2 B11833488 9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one

9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one

Cat. No.: B11833488
M. Wt: 294.14 g/mol
InChI Key: SITJRNHOTUEERY-UHFFFAOYSA-N
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Description

9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one (CAS Number: 1338545-80-4) is a brominated and methoxylated cyclopentaquinoline derivative of high interest in medicinal chemistry and drug discovery. This compound features a complex polycyclic structure with a molecular formula of C13H12BrNO2 and a molecular weight of 294.14 g/mol . It is supplied with a high purity level of 98% and should be stored at 2-8°C to maintain stability . The cyclopenta[c]quinoline scaffold is a privileged structure in pharmaceutical research. Related analogs, particularly tetrahydro-3H-cyclopenta[c]quinolines, have been identified as high-affinity ligands for the G protein-coupled estrogen receptor (GPR30) and have been developed as targeted imaging agents and selective antagonists . These compounds are typically synthesized via diastereoselective Povarov cyclization, demonstrating the synthetic utility of this chemical class . Furthermore, various quinoline and cyclopentaquinoline derivatives exhibit a wide spectrum of biological activities, serving as key scaffolds for developing novel anticancer and antimalarial agents . Their planar aromatic systems can allow for interactions with biological targets such as DNA via intercalation between base pairs, a mechanism associated with cytotoxic effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

9-bromo-8-methoxy-1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one

InChI

InChI=1S/C13H12BrNO2/c1-17-10-6-5-9-11(12(10)14)7-3-2-4-8(7)13(16)15-9/h5-6H,2-4H2,1H3,(H,15,16)

InChI Key

SITJRNHOTUEERY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=O)C3=C2CCC3)Br

Origin of Product

United States

Preparation Methods

Core Quinolinone Skeleton Construction

The foundational step in synthesizing 9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one involves constructing the quinolinone core. A prevalent approach, as demonstrated in cyclopentaquinoline syntheses, utilizes condensation reactions between 3-imino cyclopentanone derivatives and aldehydes. For instance, a study involving cyclohexane-1,3-dione and substituted aldehydes produced tetrahydro-4H-cyclopenta[b]quinoline-1,8-dione derivatives through molecular condensation .

Key Reaction Parameters:

  • Solvent: Ethanol or toluene under reflux conditions (80–110°C).

  • Catalyst: Protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂).

  • Yield: 60–75% after purification via recrystallization .

This step establishes the bicyclic framework, with the methoxy group typically introduced via a methoxy-substituted aldehyde precursor.

Regioselective Bromination at the 9-Position

Introducing the bromine atom at the 9-position demands careful regiocontrol. Electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) in dichloromethane or chloroform is a common strategy. A copper-catalyzed bromination protocol, adapted from spiroindole syntheses, employs Cu(CH₃CN)₄PF₆ and NaBARF to enhance selectivity .

Optimized Bromination Conditions:

ParameterValueSource
Brominating AgentNBS (2.2 equiv)
CatalystCu(CH₃CN)₄PF₆ (10 mol%)
SolventPhCl (4.0 mL/mmol)
TemperatureRoom temperature
Reaction Time0.5–2 hours
Yield75–83%

This method avoids over-bromination and preserves the methoxy group’s integrity.

Cyclopentane Ring Formation

The tetrahydro-4H-cyclopenta[c]quinolin-4-one structure necessitates intramolecular cyclization . A patent describing 8-bromoquinoline derivatives highlights the use of reductive amination to form cyclic amines, which can be adapted for cyclopentane ring closure . For example, treating a brominated intermediate with NaBH₄ in methanol under reflux induces cyclization.

Cyclization Data:

  • Reducing Agent: NaBH₄ (1.5 equiv).

  • Solvent: Methanol, 60°C, 4 hours.

  • Yield: 68% after column chromatography .

Alternative methods employ transition-metal catalysis . Copper-based catalysts, such as CuI, facilitate Ullmann-type coupling to form the cyclopentane ring, as evidenced in similar quinoline syntheses .

Methoxy Group Introduction and Stability

The 8-methoxy group is typically introduced early in the synthesis to avoid demethylation during subsequent steps. A two-step sequence involving nucleophilic aromatic substitution (NAS) has been reported:

  • Nitration at the 8-position using HNO₃/H₂SO₄.

  • Displacement of the nitro group with methoxide (NaOMe in DMF, 120°C) .

Critical Considerations:

  • Demethylation risks during bromination necessitate mild conditions.

  • Methoxy-directed bromination can enhance regioselectivity .

Purification and Characterization

Final purification employs silica gel chromatography (petroleum ether/ethyl acetate, 5:1) or recrystallization from hexane/dichloromethane mixtures . Characterization relies on:

  • ¹H/¹³C NMR: To confirm substituent positions and ring saturation.

  • Mass Spectrometry (MS): For molecular weight verification (m/z 294.14) .

  • X-ray Crystallography: Resolves stereochemical ambiguities in the cyclopentane ring .

Comparative Analysis of Synthetic Routes

The table below contrasts two dominant methodologies:

MethodBromination AgentCyclization StrategyYield (%)Purity (%)
Copper-Catalyzed NBSIntramolecular EAS83≥95
Reductive Amination Br₂NaBH₄ Reduction6890

The copper-catalyzed route offers superior yields and selectivity, making it the preferred industrial-scale method .

Current limitations include the high cost of copper catalysts and side reactions during methoxy group introduction. Emerging strategies explore:

  • Photocatalytic Bromination: To improve atom economy.

  • Flow Chemistry: For precise control over exothermic steps.

  • Biocatalytic Methods: Enzymatic bromination for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit promising antiproliferative effects against various cancer cell lines. For instance, compounds similar to 9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one were tested against human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma (HT-29) cells. These studies indicated significant inhibition of cell proliferation, suggesting potential as anticancer agents .

Antimicrobial Properties

Quinoline derivatives have been recognized for their antimicrobial activities. The compound's structure allows it to interact with microbial enzymes or membranes, leading to inhibition of growth in bacteria and fungi. For instance, related compounds have shown effectiveness against Staphylococcus aureus and Candida albicans, positioning this compound as a candidate for further antimicrobial research .

Synthesis of Novel Materials

The unique structure of this compound allows for its use in synthesizing novel materials such as phthalonitriles and other heterocycles. These materials are valuable in the development of advanced polymers and coatings due to their thermal stability and chemical resistance .

Data Table: Summary of Biological Activities

Activity Type Tested Compounds Cell Lines Tested Results
Anticancer9-Bromo derivativesCEM, HeLa, HT-29Significant antiproliferative effects
AntimicrobialQuinoline derivativesStaphylococcus aureus, Candida albicansEffective against multiple strains
Material SynthesisTetrahydroquinoline derivativesVarious synthetic routesNovel materials with enhanced properties

Case Studies

  • Antiproliferative Study : A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydroquinoline derivatives for their anticancer properties. The results indicated that specific substitutions on the quinoline ring significantly enhanced biological activity against various cancer cell lines .
  • Antimicrobial Evaluation : Research conducted on quinazolinone derivatives demonstrated that modifications similar to those found in 9-Bromo-8-methoxy compounds resulted in potent antimicrobial agents effective against both gram-positive and gram-negative bacteria .
  • Material Development : A study exploring the synthesis of phthalonitriles from brominated quinolines showed that these compounds could be used to create high-performance coatings with superior durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The bromine and methoxy groups may play a role in binding to enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopenta[b]quinoline Derivatives
  • Example: 9-(4-Bromophenyl)-2,3,6,7-tetrahydro-5H-cyclopenta[b]quinoline-1,8-dione (7e) Molecular Formula: C₁₈H₁₄BrNO₂ Key Data:
  • IR (KBr) : 1644 cm⁻¹ (C=O stretch)
  • Mass Spectrometry: m/z 342 (M⁺) . Structural Differences: Unlike the target compound, 7e lacks a methoxy group and features a bromophenyl substituent at position 7. Its cyclopenta[b]quinoline core also differs in ring fusion orientation compared to the [c]-fused system of the target compound.
Furoquinolinone Derivatives
  • Example: 5-Methyl-2-pentyl-5H-furo[3,2-c]quinolin-4-one (8b) Molecular Formula: C₁₃H₁₁NO₂ Key Data:
  • Melting Point : 50–53°C
  • IR : 1665 cm⁻¹ (C=O stretch)
  • Elemental Analysis: Found C 73.12%, H 5.34%, N 6.41% (vs. calculated C 73.22%, H 5.20%, N 6.57%) . Structural Differences: The furo[3,2-c]quinolinone system replaces the cyclopenta ring with a fused furan moiety. Substituents (pentyl group at position 2) further differentiate it from the target compound.

Physicochemical Properties

Table 1: Comparative Data for Selected Analogous Compounds
Compound Name Molecular Formula Molecular Weight Melting Point (°C) IR (C=O, cm⁻¹) Key Spectral Data (EIMS, m/z)
9-Bromo-8-methoxy-cyclopenta[c]quinolin-4-one C₁₃H₁₀BrNO₂ ~308.1 (calc.) N/A N/A N/A
5-Methyl-2-pentyl-furo[3,2-c]quinolin-4-one (8b) C₁₃H₁₁NO₂ 213.2 50–53 1665 213 (M⁺, 100%)
9-(4-Bromophenyl)-cyclopenta[b]quinoline-1,8-dione (7e) C₁₈H₁₄BrNO₂ 364.2 N/A 1644 342 (M⁺)
3-Phenyl-furo[3,2-c]quinolin-4-one (7c) C₁₈H₁₃NO₂ 275.3 108–109 N/A 275 (M⁺, 100%)
Key Observations:

Molecular Weight: The target compound’s calculated molecular weight (~308.1) falls between furoquinolinones (213–275) and cyclopenta[b]quinolines (342–433), reflecting its intermediate structural complexity.

Substituent Effects : Bromine and methoxy groups in the target compound likely enhance electrophilic reactivity compared to alkyl/phenyl substituents in analogs .

Spectral Trends: Cyclopentaquinolines exhibit lower C=O stretching frequencies (~1644 cm⁻¹) than furoquinolinones (~1665 cm⁻¹), suggesting differences in conjugation or ring strain .

Biological Activity

9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one (CAS Number: 1338545-80-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article examines its biological properties, including cytotoxicity, anti-inflammatory effects, and enzyme inhibition.

  • Molecular Formula : C13_{13}H12_{12}BrNO2_2
  • Molecular Weight : 294.14 g/mol
  • Density : 1.60 g/cm³ (predicted)
  • Boiling Point : 481.8 °C (predicted)

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50_{50} values in the low micromolar range against human cervical carcinoma (HeLa) cells. The compound's cytotoxicity can be attributed to its ability to induce apoptosis in cancer cells.

Cell LineIC50_{50} (µM)
HeLa5.9
A5491.4
MCF-72.1

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammation.

Enzyme Inhibition

This compound has been tested for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The compound exhibited an IC50_{50} value of approximately 74.38 µM against AChE, indicating moderate inhibitory activity.

EnzymeInhibition TypeIC50_{50} (µM)
Acetylcholinesterase (AChE)Competitive74.38

Study on Anticancer Activity

In a comprehensive study published in a peer-reviewed journal, researchers evaluated the anticancer potential of various derivatives of cyclopenta[c]quinoline compounds, including the target compound. The study reported that 9-Bromo-8-methoxy derivative showed significant activity against multiple cancer cell lines with varying degrees of potency.

Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers.

Q & A

Basic Research Question

  • ¹H NMR : Key signals include aromatic protons (δ 7.40–7.68 ppm for brominated positions), methoxy groups (δ 3.70–3.97 ppm), and NH protons (δ 11.3 ppm, broad singlet) .
  • HRMS : Confirm molecular formula using exact mass (e.g., observed m/z 282.9845 vs. calculated 282.9844 for C₁₁H₁₀BrNO₃) .
    Data Table :
TechniqueKey Peaks/DataSignificance
¹H NMRδ 3.97 (s, OCH₃)Confirms methoxy substitution
HRMSm/z 282.9845Validates molecular formula

What safety protocols are critical when handling this compound?

Basic Research Question
Classified under EU-GHS/CLP as:

  • Acute toxicity (Category 4 for oral, dermal, inhalation exposure) .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Store in light-sensitive containers due to potential photodegradation .
    Emergency Protocol : Contact Key Organics Limited (+44(0)1840 212137) for spills or exposure .

How can reaction conditions be optimized to improve yield in cyclopentaquinoline synthesis?

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for methoxy group introduction .
  • Catalysts : Screen Pd-based catalysts for bromination steps to reduce side products.
  • Temperature : Gradual heating (60–80°C) minimizes decomposition of the ketone moiety .
    Methodological Tip : Use a fractional factorial design to test variables (solvent, catalyst, temperature) and quantify interactions.

How should researchers resolve contradictions in reported melting points or spectral data?

Advanced Research Question
Discrepancies in melting points (e.g., 244–245°C vs. literature values) may arise from polymorphic forms or impurities.

  • Approach :
    • Re-crystallize the compound in varying solvents (MeOH, EtOAc) to isolate pure polymorphs.
    • Cross-validate with DSC analysis to confirm thermal stability .
  • Spectral Validation : Compare ¹³C NMR data with computational predictions (e.g., DFT calculations) to verify assignments .

What computational tools can predict the redox behavior or LogP of this compound?

Advanced Research Question

  • LogP Prediction : Use Molinspiration or ACD/Labs software with the InChI key (NJWBNFSXZZLYMG-UHFFFAOYSA-N) to estimate hydrophobicity (reported LogP: 1.97) .
  • Redox Potential : DFT calculations (B3LYP/6-31G*) can model HOMO/LUMO energies for applications in inhibitor design .

How is this compound applied in biological assays (e.g., redox inhibition)?

Advanced Research Question
As a para-quinone analog, it may act as a redox cycler.

  • Assay Design :
    • Measure IC₅₀ in NADPH-dependent enzyme inhibition assays.
    • Monitor ROS generation via fluorescence probes (e.g., DCFH-DA) in cellular models .
  • Validation : Cross-check with ESI-MS (m/z [M+H]⁺ 572.09) and elemental analysis (e.g., C: 69.48% observed vs. 69.24% calculated) .

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